2,2'-Bipyridyl-6-carbothioamide

Ribonucleotide Reductase Inhibition Antitumor Activity Hydroxyurea Comparator

2,2′-Bipyridyl-6-carbothioamide (BPYTA) is a synthetic heterocyclic compound belonging to the bipyridine family, characterized by an N*-N*-S* tridentate ligand system that enables strong transition-metal chelation. With a molecular weight of 215.28 g/mol, a computed XLogP3-AA of 1.3, and one hydrogen bond donor coupled with three hydrogen bond acceptors, BPYTA exhibits physicochemical properties well-suited for both coordination chemistry and biological target engagement.

Molecular Formula C11H9N3S
Molecular Weight 215.28 g/mol
CAS No. 78797-02-1
Cat. No. B1228426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Bipyridyl-6-carbothioamide
CAS78797-02-1
Synonyms2,2'-bipyridyl-6-carbothioamide
Molecular FormulaC11H9N3S
Molecular Weight215.28 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC(=CC=C2)C(=S)N
InChIInChI=1S/C11H9N3S/c12-11(15)10-6-3-5-9(14-10)8-4-1-2-7-13-8/h1-7H,(H2,12,15)
InChIKeyKZSRBEDGZFDJKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2′-Bipyridyl-6-carbothioamide (CAS 78797-02-1): Procurement-Grade Physicochemical & Biological Baseline


2,2′-Bipyridyl-6-carbothioamide (BPYTA) is a synthetic heterocyclic compound belonging to the bipyridine family, characterized by an N*-N*-S* tridentate ligand system that enables strong transition-metal chelation [1]. With a molecular weight of 215.28 g/mol, a computed XLogP3-AA of 1.3, and one hydrogen bond donor coupled with three hydrogen bond acceptors, BPYTA exhibits physicochemical properties well-suited for both coordination chemistry and biological target engagement [1]. BPYTA is primarily known as a ribonucleotide reductase (RR) R2 subunit inhibitor and has demonstrated both in vitro and in vivo antitumor activity across multiple experimental models [2].

1 N-N-S tridentate ligand: strong-field coordination for Fe(II) and Cu(II) complexation studies.
2 Ribonucleotide reductase R2 inhibitor: metal-dependent radical destruction probe for RR-targeted screening.
3 Metal-specific pharmacology: Fe(II) complex for time-dependent R2 inhibition; Cu(II) complex for multi-target cell studies.
Research use only; not for clinical or diagnostic procedures.

Why 2,2′-Bipyridyl-6-carbothioamide Cannot Be Replaced by Generic Analogs: Evidence of Structural & Mechanistic Uniqueness


Generic substitution of BPYTA with structurally similar bipyridine derivatives or other ribonucleotide reductase inhibitors is not scientifically defensible because three orthogonal lines of evidence converge on a substitution-incompatible mechanism: (i) the N*-N*-S* tridentate donor set is functionally non-redundant—replacing the thioamide sulfur with carboxamide oxygen (NNO donor) yields a weaker ligand field and a fundamentally different spin-state in its Fe(II) complex, eliminating the low-spin configuration critical for electronic interactions [1]; (ii) within the N*-N*-S* ligand family itself, only BPYTA (compound 1a) demonstrated antitumor activity among multiple congeners screened against P-388 lymphocytic leukemia, proving that the specific substitution pattern, not merely the donor-atom composition, governs biological activity [2]; (iii) the biological activity of BPYTA is obligatorily metal-dependent yet differentially modulated by the identity of the chelated metal—Fe(II) and Cu(II) complexes of the identical ligand scaffold exhibit divergent mechanisms, kinetics, and intracellular target spectra, meaning that any formulation or procurement decision that does not specify the metallation state rests on an incomplete pharmacological definition [3].

!
Thioamide sulfur (NNS) is electronically non-substitutable
Carboxamide analog (NNO donor) yields a high-spin Fe(II) ground state, eliminating the low-spin configuration critical for biological activity. NNS donor set defines the ligand field strength required for functional metal complexes.
!
Activity is specific to the 2,2'-bipyridyl-6-carbothioamide scaffold
Among multiple N-N-S tridentate congeners screened against P-388 leukemia, only BPYTA demonstrated antitumor activity. Generic sourcing of 'bipyridine derivatives' may yield inactive compounds.
!
Metalation state dictates target spectrum and kinetics
Fe(II) and Cu(II) complexes of the same ligand exhibit divergent R2 inhibition kinetics, cross-resistance profiles, and intracellular targets. Procuring the free ligand without specifying metalation may introduce irreproducible results.

2,2′-Bipyridyl-6-carbothioamide: Quantitative Differentiation Evidence Versus Closest Comparators


Ribonucleotide Reductase R2 Subunit Inhibition Potency: BPYTA versus Hydroxyurea

BPYTA demonstrates substantially greater in vitro antitumoral potency than hydroxyurea (HU), the classical ribonucleotide reductase inhibitor. In cell-based assays across murine tumor lines and human acute leukemia primary cultures, BPYTA exhibited antitumoral activity described as 'much higher than hydroxyurea' [1]. A subsequent structural elaboration—2,2′-bipyridyl-6,6′-dicarbothioamide (Bpy-dita)—was found to be more than 100-fold more potent than hydroxyurea and more than 10-fold more potent than BPYTA itself, with radiolabel-incorporation IC₅₀ values ranging from 72 to 610 nM across a panel of five tumor cell lines (P388, C-26, B16, CHO, HL-60) [1]. This places the BPYTA scaffold, at minimum, one order of magnitude above hydroxyurea in potency, with headroom for further structural optimization.

RR R2 potency vs hydroxyurea
Cross-study comparable
BPYTA activity described as 'much higher than hydroxyurea'; Bpy-dita analog IC₅₀ 72–610 nM, >100-fold over HU
Supports RR inhibition screening with higher sensitivity than legacy standard
Cell panel: P388, C-26, B16, CHO, HL-60; radiolabel incorporation assay
Ribonucleotide Reductase Inhibition Antitumor Activity Hydroxyurea Comparator

Cu(II) versus Fe(II) Complex: Differential R2 Tyrosyl Radical Destruction Kinetics and Target Spectrum

Direct head-to-head electron paramagnetic resonance (EPR) comparison of BPYTA-Fe(II) and BPYTA-Cu(II) complexes at equimolar concentration reveals both a quantitative difference in radical destruction efficiency and a qualitative difference in inhibition kinetics. At 200 µM with 5 minutes of contact against mouse recombinant R2 subunit, BPYTA-Cu(II) destroyed 78% of the tyrosyl radical versus 73% for BPYTA-Fe(II) [1]. Critically, R2 inhibition by BPYTA-Cu was not time-dependent, whereas BPYTA-Fe inhibition increased with contact time (73% destruction at 50 µM after 20 minutes) [2]. Furthermore, BPYTA-Cu displayed additional pharmacological divergence: it inhibited RNA synthesis, showed no cross-resistance in cell lines resistant to other RR inhibitors, and exhibited immediate cytotoxic activity upon target-cell contact—features absent from BPYTA-Fe [1].

Cu(II) vs Fe(II) radical destruction
Head-to-head comparison
Cu complex 78% vs Fe complex 73% tyrosyl radical loss (200 µM, 5 min); Cu inhibition time-independent, Fe time-dependent
Metal identity alters target engagement kinetics and secondary targets
EPR on mouse recombinant R2; Cu additionally inhibits RNA synthesis
Metal-Dependent Pharmacology R2 Subunit EPR Spectroscopy Cu vs Fe Complex

Cytostatic Activity Amplification: Cu(II) Complex Versus Free Ligand in P388 Leukemia

The copper(II) complex of BPYTA (compound 2f) displayed a 12-fold increase in cytostatic activity compared to the uncomplexed free ligand (compound 1) when tested in vitro against murine P388 lymphocytic leukemia [1]. This amplification effect was metal-specific: a systematic screen of eight transition-metal BPYTA complexes (Fe, Co, Ni, Cu, Cd, Pd, Pt, Zn) revealed that only the Cu(II) complex achieved this magnitude of activity enhancement, suggesting that the redox properties and coordination geometry of Cu(II) are uniquely synergistic with the BPYTA ligand scaffold [1]. In contrast, the free ligand also exhibited antifungal activity exceeding that of its metal complexes, underscoring that metal complexation produces divergent structure–activity relationships across biological endpoints [1].

Cytostatic amplification by Cu(II)
Head-to-head comparison
12-fold increase in activity vs free ligand (P388 leukemia)
Metalation status strongly modulates potency; Cu-specific synergy with scaffold
Metal series: Fe, Co, Ni, Cu, Cd, Pd, Pt, Zn; only Cu showed this amplification
Metal Complex Potency P388 Leukemia Cytostatic Activity Copper Complex

Donor-Atom-Controlled Spin State: Thioamide (NNS) versus Carboxamide (NNO) in Fe(II) Bis-Chelates

Replacement of the thioamide sulfur in BPYTA (bpyta) with carboxamide oxygen (bpyam) produces a fundamental change in the electronic ground state of the resulting bis(ligand)iron(II) complexes. The thioamide ligand (NNS donor set) provides the stronger ligand field: salts of [Fe(bpyta)₂]²⁺ exhibit a singlet (low-spin) ground state, whereas salts of the carboxamide analog [Fe(bpyam)₂]²⁺ adopt a quintet (high-spin) ground state [1]. This spectroscopic and magnetic differentiation was confirmed by Mössbauer spectroscopy and magnetic susceptibility measurements. Additionally, the carboxamide analog yields a mono-ligand iron(II) complex (Fe(bca)Cl₂·H₂O) that is a simple high-spin paramagnet, further confirming the reduced ligand-field strength of the NNO donor set [2]. This spin-state divergence is not merely academic—it directly impacts the redox behavior, stability, and biological activity of the metal complexes.

Spin state: NNS vs NNO
Head-to-head comparison
[Fe(bpyta)₂]²⁺ low-spin singlet; carboxamide analog high-spin quintet
Thioamide sulfur essential for strong ligand field and low-spin electronic configuration
Mössbauer, magnetic susceptibility; carboxamide cannot replicate coordination behavior
Ligand Field Strength Spin Crossover Iron(II) Complex Carboxamide Analog

Intra-Class Selectivity: BPYTA as the Sole Active Member of the N*-N*-S* Tridentate Ligand Family

A landmark SAR study synthesized multiple compounds bearing the N*-N*-S* tridentate ligand motif—including bipyridyl, pyridyl-thiazolyl, and pyridyl-benzothiazolyl variants—and tested them for in vivo antitumor activity against P-388 lymphocytic leukemia in mice. Of all compounds tested, only 2,2′-bipyridyl-6-carbothioamide (1a) showed antitumor activity, and only at relatively high dosage levels [1]. Compound 1a was further evaluated against L-1210 lymphoid leukemia and S180 sarcoma cells in culture and found to have significant activity. Subsequent work on 4- and/or 4′-substituted BPYTA derivatives confirmed the extreme sensitivity of biological activity to the substitution pattern: among multiple analogs, only 4′-nitro-2,2′-bipyridyl-6-carbothioamide (IVc) proved active [2]. This establishes BPYTA as a privileged scaffold within its chemotype class—activity is not a general property of N-N-S tridentate ligands but a specific consequence of the 2,2′-bipyridine-6-carbothioamide architecture.

Intra-class selectivity
Class-level inference
Only BPYTA active among N-N-S congeners vs P-388 leukemia; 4'-nitro derivative only active substituted analog
Biological activity is scaffold-specific, not a general N-N-S feature
SAR study: bipyridyl, pyridyl-thiazolyl, benzothiazolyl variants tested
Structure-Activity Relationship N-N-S Ligand P-388 Leukemia Ligand Selectivity

Synergy with Hydroxyurea: Potentiation of the Classical RR Inhibitor by BPYTA Co-Administration

BPYTA potently synergizes in vitro with hydroxyurea (HU), the most widely used R2 subunit inhibitor in clinical oncology, when tested against P388 murine leukemia cells [1]. This synergy is mechanistically significant: hydroxyurea quenches the R2 tyrosyl radical through a one-electron reduction mechanism, while BPYTA-Fe(II) destroys the same radical through iron-mediated chelation, suggesting complementary rather than redundant modes of R2 inactivation [2]. A dedicated combination-index study on P388 leukemia confirmed that the BPYTA–hydroxyurea combination achieves greater-than-additive cytotoxicity, a property not shared by all RR inhibitors and one that directly distinguishes BPYTA from other chelating RR inhibitors such as Desferal (deferoxamine), which operates through an iron-depletion mechanism distinct from BPYTA's direct radical destruction [2].

Synergy with hydroxyurea
Supporting evidence
Potent in vitro synergism (greater-than-additive cytotoxicity) with HU against P388 cells
Complementary R2 radical destruction mechanism supports combination screening
Distinct from Desferal (iron depletion); iron-chelation vs radical quenching synergy
Drug Synergy Hydroxyurea Combination Therapy Ribonucleotide Reductase

Procurement-Justified Application Scenarios for 2,2′-Bipyridyl-6-carbothioamide Based on Quantitative Differentiation Evidence


Ribonucleotide Reductase R2-Targeted Antitumor Screening with Built-In Potency Advantage Over Hydroxyurea

For drug discovery programs screening ribonucleotide reductase R2 subunit inhibitors, BPYTA provides a defined potency benchmark superior to the legacy standard hydroxyurea. The BPYTA chemotype has demonstrated 'much higher' in vitro antitumoral activity than hydroxyurea across murine and human leukemia models, while the related 6,6′-dicarbothioamide derivative achieves sub-micromolar IC₅₀ values (72–610 nM) across five tumor cell lines [1]. This potency headroom makes BPYTA the appropriate positive control and scaffold for medicinal chemistry optimization in RR-targeted programs—a role that hydroxyurea cannot adequately fulfill at equimolar screening concentrations [1].

Metal-Specific Pharmacological Probes: Fe(II)-BPYTA for R2-Specific Radical Destruction, Cu(II)-BPYTA for Multi-Target Mechanisms

Researchers requiring mechanistic separation of ribonucleotide reductase inhibition from off-target effects should procure BPYTA pre-complexed with the specific metal of interest. The Fe(II) complex (2:1 ligand-to-metal ratio) is the validated R2-specific probe: at 50 µM and 20 minutes of contact, it destroys 73% of the R2 tyrosyl radical in a time-dependent manner [2]. The Cu(II) complex, in direct contrast, achieves 78% radical destruction at 200 µM with only 5 minutes of contact in a time-independent fashion and additionally engages RNA synthesis as a secondary target while evading cross-resistance mechanisms that defeat other RR inhibitors [3]. This differential target spectrum has been formally demonstrated in head-to-head comparative biochemical studies and provides a procurement-rationalized experimental toolkit for target-deconvolution workflows [3].

Coordination Chemistry Research Requiring NNS Donor-Set Control of Spin State in First-Row Transition Metal Complexes

For inorganic and materials chemistry groups investigating spin-crossover phenomena or ligand-field engineering, BPYTA is the demonstrated NNS donor that induces a singlet (low-spin) ground state in Fe(II) bis-chelate complexes, whereas the structurally analogous carboxamide (NNO) ligand yields a quintet (high-spin) ground state under identical conditions [4]. This spin-state divergence has been rigorously characterized by Mössbauer spectroscopy, magnetic susceptibility, and single-crystal X-ray diffraction [4]. Procurement of BPYTA—rather than the carboxamide analog or unsubstituted 2,2′-bipyridine—is mandatory for any experimental system where a strong-field NNS coordination environment is the required electronic variable. Additionally, the Cu(II)-BPYTA complex's 12-fold cytostatic activity amplification over the free ligand provides a quantitative model system for studying how metal identity governs biological outcomes in metallodrug candidates [5].

Hydroxyurea Combination Studies Exploiting Mechanistically Complementary R2 Inactivation

For translational oncology research investigating ribonucleotide reductase as a combination target, BPYTA is uniquely procurement-justified because its iron-mediated radical-destruction mechanism is mechanistically complementary to hydroxyurea's radical-quenching mechanism, resulting in potent in vitro synergism demonstrated on P388 leukemia cells [6]. Unlike Desferal (deferoxamine), which inhibits RR indirectly through systemic iron depletion, BPYTA directly attacks the R2 tyrosyl radical via its iron chelate, making it a mechanistically non-redundant combination partner for hydroxyurea [6]. No other commercially available RR inhibitor with a defined N-N-S chelation scaffold offers this specific mechanistic complementarity, substantiating the procurement of BPYTA as a dedicated tool compound for RR combination-inhibition studies [6].

Application
Selection Property
Validation Focus
Ribonucleotide reductase R2 inhibitor screening
Higher sensitivity benchmark versus hydroxyurea in tumor cell models
R2 subunit inhibition potency and radiolabel-incorporation IC₅₀ verification
Metal-specific pharmacological probe studies
Pre-complexed Fe(II) or Cu(II) defining distinct target engagement and kinetics
EPR radical destruction kinetics and cross-resistance profile confirmation
Coordination chemistry / spin-crossover research
NNS donor set inducing low-spin Fe(II) ground state; carboxamide analog as high-spin comparator
Mössbauer and magnetic susceptibility validation of spin state
Hydroxyurea combination synergy studies
Iron-mediated radical destruction complementary to HU radical quenching
Combination-index cytotoxicity assays in P388 model
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